![molecular formula C18H14N4O2S B2992795 6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 338413-93-7](/img/structure/B2992795.png)
6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Overview
Description
The compound “6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a nitrophenyl group, a pyrrole ring, a tetrahydrothieno ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrophenyl group could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The nitro group could undergo reduction reactions, the nitrile group could be hydrolyzed to a carboxylic acid, and the pyrrole ring could undergo electrophilic substitution .Scientific Research Applications
Polyimide Synthesis
One significant application of similar pyridine derivatives is in the synthesis of soluble polyimides. For instance, a study by Yan et al. (2011) involved synthesizing soluble polyimides using a pyridine-containing aromatic diamine monomer, demonstrating good solubility in organic solvents and excellent thermal stability (Yan et al., 2011). Wang et al. (2007) also developed novel soluble pyridine-containing polyimides, highlighting their potential in applications requiring materials with low dielectric constants and high thermal stability (Wang et al., 2007).
Crystal Structure Analysis
The study of crystal structures of pyridine derivatives, such as those by Moustafa and Girgis (2007) and Tranfić et al. (2010), has led to a deeper understanding of the molecular configuration and bonding characteristics of these compounds, which is essential for designing materials with specific properties (Moustafa & Girgis, 2007); (Tranfić et al., 2010).
Photocatalytic Applications
The photocatalytic properties of pyridine derivatives, as explored by Kumari and Singh (2020), can be applied in environmental remediation, such as the degradation of harmful dyes in industrial effluents. Their study on spiroindenoquinoxaline pyrrolizidines, a class of pyridine derivatives, showed promising results in the photocatalytic reduction of fluorescent dyes (Kumari & Singh, 2020).
Corrosion Inhibition
Pyridines like 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been studied for their efficacy as corrosion inhibitors. Sudheer and Quraishi (2014) reported that these compounds exhibit excellent inhibitory performance against mild steel corrosion in acidic environments, a significant finding for industrial applications (Sudheer & Quraishi, 2014).
Molecular Docking and Drug Discovery
The structural characteristics of pyridine derivatives make them suitable for molecular docking studies in drug discovery. Venkateshan et al. (2019) conducted molecular docking studies on pyridine derivatives to explore their potential as inhibitors of specific biological targets (Venkateshan et al., 2019).
Electronic and Conducting Polymers
Pyridine derivatives have applications in the synthesis of conducting polymers. Sotzing et al. (1996) explored the electropolymerization of bis(pyrrol-2-yl) arylenes, a related class of compounds, which exhibited low oxidation potentials and high stability in their conducting forms (Sotzing et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-nitrophenyl)-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-11-16-15-7-10-21(13-3-5-14(6-4-13)22(23)24)12-17(15)25-18(16)20-8-1-2-9-20/h1-6,8-9H,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCWSZZLRHLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N3C=CC=C3)C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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